molecular formula C12H15F B14021189 4-Cyclopentyl-1-fluoro-2-methylbenzene

4-Cyclopentyl-1-fluoro-2-methylbenzene

Cat. No.: B14021189
M. Wt: 178.25 g/mol
InChI Key: IOKIAMMJUDPLNF-UHFFFAOYSA-N
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Description

4-Cyclopentyl-1-fluoro-2-methylbenzene is an organic compound with the molecular formula C12H15F It is a derivative of benzene, where the benzene ring is substituted with a cyclopentyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-1-fluoro-2-methylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with 1-fluoro-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding cycloalkanes or cycloalkenes.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of cycloalkanes or cycloalkenes.

Scientific Research Applications

4-Cyclopentyl-1-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-1-fluoro-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of the target molecule, and modulating its activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopentyl-1-fluoro-2-chlorobenzene
  • 4-Cyclopentyl-1-fluoro-2-bromobenzene
  • 4-Cyclopentyl-1-fluoro-2-iodobenzene

Uniqueness

4-Cyclopentyl-1-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The cyclopentyl group also contributes to its steric and conformational characteristics, influencing its interactions and applications.

Properties

Molecular Formula

C12H15F

Molecular Weight

178.25 g/mol

IUPAC Name

4-cyclopentyl-1-fluoro-2-methylbenzene

InChI

InChI=1S/C12H15F/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

InChI Key

IOKIAMMJUDPLNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCC2)F

Origin of Product

United States

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